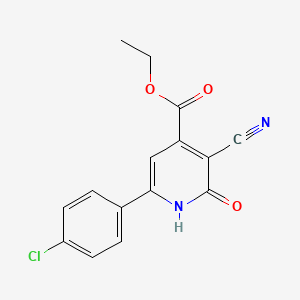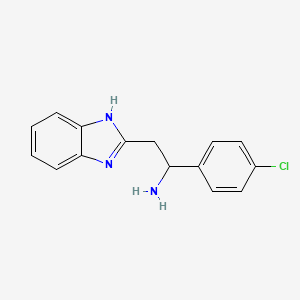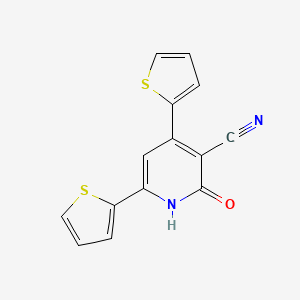![molecular formula C17H23NO B1224004 N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide is a monoterpenoid.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide and its derivatives have been the focus of various research studies due to their notable chemical properties and applications. The novel synthesis and antimicrobial studies of heterocyclic compounds, including this compound, have demonstrated significant drug absorption, transmission, and effects. These compounds have established their importance in pharmaceutical, medicinal, agricultural, and drug sciences. Notably, thioamido and benzamido heterocyclic compounds have exhibited various significances and applications in industrial, pharmaceutical, medicinal, and drug chemistry (Tayade, Shekar, & Shekar, 2012).
Molecular Structure and Application
The discovery, synthesis, and structure-activity relationship of a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, like this compound, have been extensively researched. These compounds, particularly ML213, have been identified as selective KCNQ2 and KCNQ4 potassium channel openers. ML213 exhibits a unique selectivity profile for KCNQ2 and KCNQ4 over other channels, making it a valuable compound for understanding these channels in regulating neuronal activity (Yu et al., 2011).
Photoreactive Polymer Research
This compound has been used in the synthesis of photoreactive polymers. Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide), containing photoreactive arylamide groups, undergoes photo-Fries rearrangement under UV irradiation. This reaction leads to a significant increase in the refractive index, making the material suitable for optical applications such as waveguiding. Furthermore, the photogeneration of aminoketone groups enhances the chemical reactivity of the polymer, allowing for selective post-exposure modification of polymer films (Griesser et al., 2009).
Industrial Applications
The compound and its derivatives have found applications in various industries. Salofalkyloxycarbonyl-3-bicyclo[2.2.1]heptane/heptenecarboxylate, for instance, is an important dispersing agent for polypropylene, used to improve the clarification of PP and increase its peak crystallization temperature. This has led to its widespread use in various sectors (Ying-jie, 2012).
Propiedades
Fórmula molecular |
C17H23NO |
|---|---|
Peso molecular |
257.37 g/mol |
Nombre IUPAC |
N-(4-propan-2-ylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C17H23NO/c1-11(2)13-5-7-15(8-6-13)18-17(19)16-10-12-3-4-14(16)9-12/h5-8,11-12,14,16H,3-4,9-10H2,1-2H3,(H,18,19) |
Clave InChI |
QZBXORJMNFUQQM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
Solubilidad |
2.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide](/img/structure/B1223921.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1223922.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)

![2-[(benzenesulfonyl)methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1223927.png)


![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B1223940.png)
![2-(4-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223943.png)
![2-chloro-5-[[(5Z)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B1223944.png)
